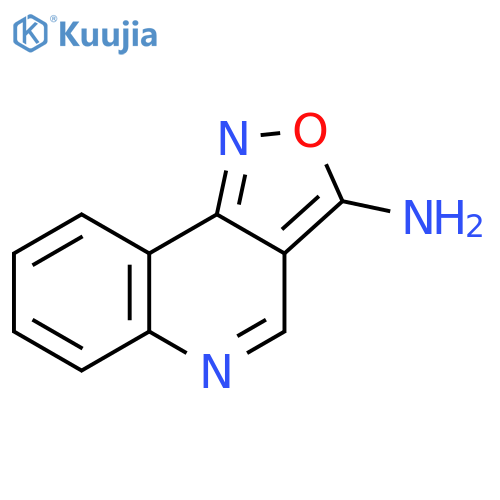

Cas no 1306605-49-1 (1,2oxazolo4,3-cquinolin-3-amine)

1306605-49-1 structure

商品名:1,2oxazolo4,3-cquinolin-3-amine

CAS番号:1306605-49-1

MF:C10H7N3O

メガワット:185.182081460953

CID:5571898

1,2oxazolo4,3-cquinolin-3-amine 化学的及び物理的性質

名前と識別子

-

- [1,2]oxazolo[4,3-c]quinolin-3-amine

- Isoxazolo[4,3-c]quinolin-3-amine

- 1,2oxazolo4,3-cquinolin-3-amine

-

- インチ: 1S/C10H7N3O/c11-10-7-5-12-8-4-2-1-3-6(8)9(7)13-14-10/h1-5H,11H2

- InChIKey: PXSAUQMYWOPFPU-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC=C2)C2=NOC(N)=C2C=1

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 449.6±25.0 °C at 760 mmHg

- フラッシュポイント: 225.7±23.2 °C

- じょうきあつ: 0.0±1.1 mmHg at 25°C

- 酸性度係数(pKa): 3.91±0.50(Predicted)

1,2oxazolo4,3-cquinolin-3-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1,2oxazolo4,3-cquinolin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-77750-2.5g |

[1,2]oxazolo[4,3-c]quinolin-3-amine |

1306605-49-1 | 95% | 2.5g |

$923.0 | 2023-02-12 | |

| TRC | E589783-250mg |

[1,2]oxazolo[4,3-c]quinolin-3-amine |

1306605-49-1 | 250mg |

$ 365.00 | 2022-06-05 | ||

| TRC | E589783-25mg |

[1,2]oxazolo[4,3-c]quinolin-3-amine |

1306605-49-1 | 25mg |

$ 70.00 | 2022-06-05 | ||

| TRC | E589783-50mg |

[1,2]oxazolo[4,3-c]quinolin-3-amine |

1306605-49-1 | 50mg |

$ 95.00 | 2022-06-05 | ||

| Enamine | EN300-77750-0.1g |

[1,2]oxazolo[4,3-c]quinolin-3-amine |

1306605-49-1 | 95% | 0.1g |

$132.0 | 2023-02-12 | |

| Enamine | EN300-77750-5.0g |

[1,2]oxazolo[4,3-c]quinolin-3-amine |

1306605-49-1 | 95% | 5.0g |

$1364.0 | 2023-02-12 | |

| Enamine | EN300-77750-0.05g |

[1,2]oxazolo[4,3-c]quinolin-3-amine |

1306605-49-1 | 95% | 0.05g |

$88.0 | 2023-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331901-2.5g |

[1,2]oxazolo[4,3-c]quinolin-3-amine |

1306605-49-1 | 95% | 2.5g |

¥23254.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331901-50mg |

[1,2]oxazolo[4,3-c]quinolin-3-amine |

1306605-49-1 | 95% | 50mg |

¥2217.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331901-500mg |

[1,2]oxazolo[4,3-c]quinolin-3-amine |

1306605-49-1 | 95% | 500mg |

¥8255.00 | 2024-08-09 |

1,2oxazolo4,3-cquinolin-3-amine 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

1306605-49-1 (1,2oxazolo4,3-cquinolin-3-amine) 関連製品

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量